Basicity Modulation: pKaH Shift of 1-Phenyl-2-(trifluoromethyl)pyrrolidine vs. Unsubstituted Pyrrolidines
The Brønsted basicity of the pyrrolidine nitrogen is a critical parameter governing salt formation, solubility, and target engagement. The introduction of a C2-trifluoromethyl group drastically reduces basicity. While unsubstituted pyrrolidines typically exhibit pKaH values in the range of 16-20 in acetonitrile [1], 2-(trifluoromethyl)pyrrolidine (A14) has a measured pKaH of 12.6 [1]. For 1-Phenyl-2-(trifluoromethyl)pyrrolidine, the predicted pKa is further reduced to 4.91 ± 0.40 due to the additional electron-withdrawing effect of the N-phenyl group . This represents a shift of approximately 3-15 pKa units compared to unsubstituted pyrrolidines, fundamentally altering its behavior in biological and synthetic contexts.
| Evidence Dimension | Brønsted basicity (pKaH or predicted pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 4.91 ± 0.40 |
| Comparator Or Baseline | Unsubstituted pyrrolidines: pKaH range 16-20; 2-(Trifluoromethyl)pyrrolidine (A14): pKaH = 12.6 |
| Quantified Difference | ΔpKa ≈ 3-15 units lower |
| Conditions | Target compound pKa predicted; 2-(Trifluoromethyl)pyrrolidine pKaH measured photometrically in acetonitrile. |
Why This Matters
The reduced basicity directly impacts the compound's ionization state at physiological pH, influencing solubility, membrane permeability, and the ability to form salts—key considerations for medicinal chemistry and formulation development.
- [1] An, F.; Maji, B.; Min, E.; Ofial, A. R.; Mayr, H. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. J. Am. Chem. Soc. 2020, 142, 1526-1547. View Source
